N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
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Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine, also known as (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose, 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose, and N-(1’-Carboxy-2’-phenylethyl)amino-1-deoxyfructose, is a compound that belongs to the class of Amadori compounds. These compounds are formed through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. Amadori compounds are known for their role in the browning of foods and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine typically involves the reaction of L-phenylalanine with D-fructose under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures, often around 90°C, and the pH is maintained between 5 and 7. The reaction can be accelerated by the addition of phosphate buffers .
Industrial Production Methods
Industrial production of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine can be achieved through vacuum dehydration techniques. This method promotes the formation of Amadori compounds in aqueous models and food products such as tomato sauce. The process involves sealing the reaction mixture at temperatures ranging from 60°C to 120°C under reduced pressure (400 mbar) .
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as acyl chlorides. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine include keto derivatives, alcohol derivatives, and substituted amino acid derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a model compound to study the Maillard reaction and the formation of Amadori compounds.
Biology: Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.
Industry: Utilized in the food industry to study the browning of foods and the formation of flavor compounds
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as angiotensin-converting enzyme (ACE) by forming hydrogen bonds with the active site. This interaction can lead to the modulation of blood pressure and other physiological effects .
Comparison with Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine can be compared with other similar Amadori compounds, such as:
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: Known for its antioxidant properties and found in aged garlic extract.
N-(1-Deoxy-D-fructos-1-yl)glycine: Studied for its degradation pathways and formation of glycine and parent sugars.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Investigated for its enzyme inhibition activities and potential therapeutic effects.
These compounds share similar chemical structures and formation pathways but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C15H21NO7 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1 |
InChI Key |
CPXVOVGNKRERLG-VJDSNFAGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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